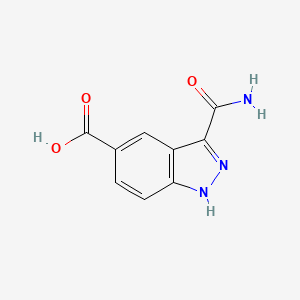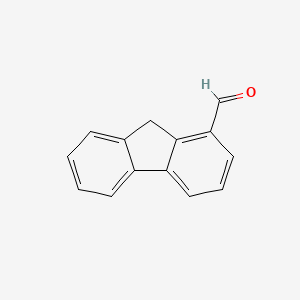
4-Azidomethyl-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidomethyl-biphenyl is an organic compound characterized by the presence of an azido group (-N₃) attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidomethyl-biphenyl typically involves the introduction of an azido group to a biphenyl precursor. One common method is the nucleophilic substitution reaction where a halogenated biphenyl compound reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, given the potentially explosive nature of azides .
Análisis De Reacciones Químicas
Types of Reactions: 4-Azidomethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Aplicaciones Científicas De Investigación
4-Azidomethyl-biphenyl has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Azidomethyl-biphenyl primarily involves its reactivity due to the azido group. The azido group is highly nucleophilic and can participate in various chemical reactions, leading to the formation of new bonds and functional groups. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with native biological processes .
Comparación Con Compuestos Similares
4,4’-Bis(azidomethyl)biphenyl: Similar structure with two azido groups, used in similar applications but with increased reactivity.
4-Azidomethylphenyl: A simpler analog with a single phenyl ring, used in similar chemical reactions but with different physical properties.
Uniqueness: 4-Azidomethyl-biphenyl is unique due to its biphenyl structure, which provides additional stability and versatility in chemical reactions compared to simpler azido compounds. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
1-(azidomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
XHLHQGJTIDCMRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















